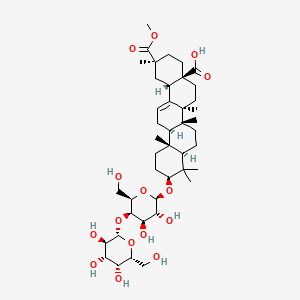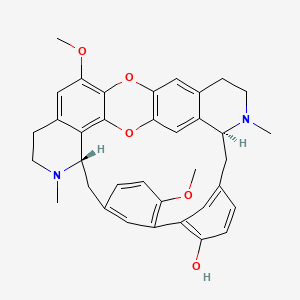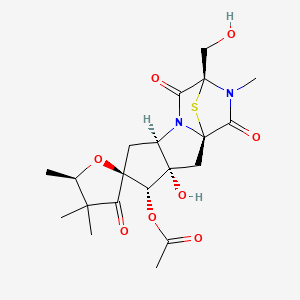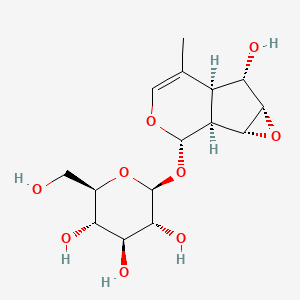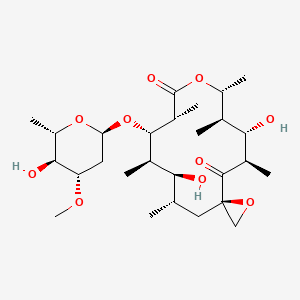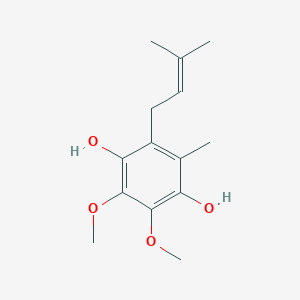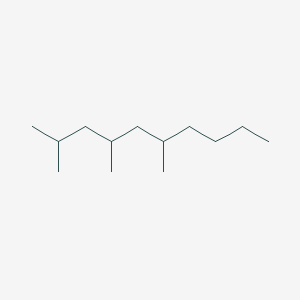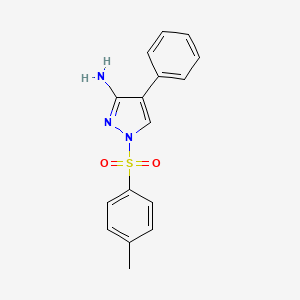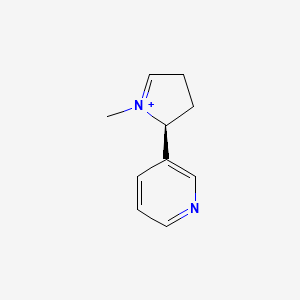![molecular formula C10H15N2O9PS B1212372 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 94926-74-6](/img/structure/B1212372.png)
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of poly-5-methylthiouridylic acid involves the polymerization of 5-methylthiouridine-5’-diphosphate using polynucleotide phosphorylase. This enzyme-mediated reaction can be carried out using the polynucleotide phosphorylase from different bacterial sources, such as Micrococcus luteus and Escherichia coli. The reaction conditions typically involve an aqueous solution with the substrate and enzyme, and the polymerization is conducted at a controlled temperature to ensure optimal enzyme activity .
Industrial Production Methods
While the synthesis of poly-5-methylthiouridylic acid has primarily been explored in laboratory settings, scaling up the production for industrial purposes would require optimization of the reaction conditions and purification processes. This could involve the use of bioreactors to maintain the necessary conditions for enzyme activity and the implementation of chromatographic techniques for the purification of the final product.
化学反応の分析
Types of Reactions
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 5-methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, converting it back to uridylic acid.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Uridylic acid.
Substitution: Various substituted uridylic acids depending on the reagents used.
科学的研究の応用
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate has several applications in scientific research:
Biochemistry: It is used as an inhibitor of calf thymus DNA polymerase alpha, making it valuable in studies of DNA replication and repair.
Molecular Biology: The compound can be used to study the effects of modified nucleotides on RNA and DNA structures and functions.
Industry: Could be used in the development of new materials with unique properties due to its modified nucleotide structure.
作用機序
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate exerts its effects primarily by inhibiting DNA polymerase alpha. The 5-methylthio group in the nucleotide analog interferes with the enzyme’s ability to incorporate the nucleotide into the growing DNA strand, thereby inhibiting DNA synthesis. This inhibition can be useful in studying the mechanisms of DNA replication and in developing therapeutic agents that target rapidly dividing cells, such as cancer cells .
類似化合物との比較
Similar Compounds
Polyuridylic acid: A polynucleotide composed of uridine monophosphates.
Polyadenylic acid: A polynucleotide composed of adenosine monophosphates.
Polycytidylic acid: A polynucleotide composed of cytidine monophosphates.
Uniqueness
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate is unique due to the presence of the 5-methylthio group, which imparts distinct chemical and biological properties. This modification allows it to form more stable complexes with complementary nucleic acids and enhances its ability to inhibit DNA polymerase alpha compared to unmodified polyuridylic acid .
特性
CAS番号 |
94926-74-6 |
|---|---|
分子式 |
C10H15N2O9PS |
分子量 |
370.28 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methylsulfanyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9PS/c1-23-5-2-12(10(16)11-8(5)15)9-7(14)6(13)4(21-9)3-20-22(17,18)19/h2,4,6-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t4-,6-,7-,9-/m1/s1 |
InChIキー |
PAMGSKTXMMQMBI-FJGDRVTGSA-N |
異性体SMILES |
CSC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES |
CSC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
正規SMILES |
CSC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
| 94926-74-6 | |
同義語 |
poly-5-methylthiouridylic acid poly-MTUA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


